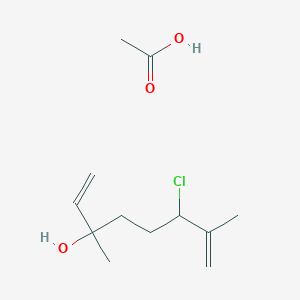
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol is a chemical compound with the molecular formula C12H21ClO3 It is known for its unique structure, which includes a chloro-substituted octadiene backbone with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol typically involves the chlorination of a precursor compound, such as 3,7-dimethylocta-1,6-dien-3-ol, followed by esterification with acetic acid. The reaction conditions often require the use of chlorinating agents like thionyl chloride or phosphorus trichloride, and the esterification process may involve catalysts such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps of chlorination and esterification but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a less substituted product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol involves its interaction with various molecular targets. The chloro group can participate in electrophilic reactions, while the acetic acid moiety can undergo nucleophilic attacks. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Linalyl acetate: Similar in structure but lacks the chloro group.
Geranyl acetate: Another related compound with a similar backbone but different functional groups.
Citronellyl acetate: Shares the octadiene structure but has different substituents.
Uniqueness
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
79421-89-9 |
|---|---|
Molecular Formula |
C12H21ClO3 |
Molecular Weight |
248.74 g/mol |
IUPAC Name |
acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol |
InChI |
InChI=1S/C10H17ClO.C2H4O2/c1-5-10(4,12)7-6-9(11)8(2)3;1-2(3)4/h5,9,12H,1-2,6-7H2,3-4H3;1H3,(H,3,4) |
InChI Key |
HFIWTJCVGDAENF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC(C)(C=C)O)Cl.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















